molecular formula C97H131N23O26S4 B1681666 Siamycin I CAS No. 164802-68-0

Siamycin I

货号 B1681666
CAS 编号: 164802-68-0
分子量: 2163.5 g/mol
InChI 键: TXYRKTDGDMHVHR-NEKRQKPVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Siamycin I, also known as BMY-29304, is a 21-residue tricyclic peptide and a secondary metabolite in actinomycetes . It is a HIV fusion inhibitor with ED50s of 0.05 to 5.7 μM for acute HIV type 1 (HIV-1) and HIV-2 infections . Siamycin I inhibits the gelatinase and gelatinase biosynthesis-activating pheromone (GBAP) signaling via the FsrC-FsrA two-component regulatory system in a noncompetitive manner . It suppresses the expression of both fsrBDC and gelE-sprE transcripts . Siamycin I, a lasso peptide, interacts with lipid II and inhibits cell wall biosynthesis . It has the potential for enterococcal infections research .


Synthesis Analysis

The biosynthetic gene cluster of Humidimycin, a peptide structurally related to Siamycins, was identified by genome mining of S. humidus CA-100629, cloned by Gibson assembly, and heterologously expressed . A similar approach might be used for the synthesis of Siamycin I.


Molecular Structure Analysis

Siamycin I is a 21-residue tricyclic peptide . It is structurally related to Humidimycin, a class I lasso peptide . Lasso peptides are characterized by their unique lasso-like structure, where the linear peptide is literally “tied in a knot” during its post-translational maturation .


Chemical Reactions Analysis

Siamycin I inhibits the gelatinase and gelatinase biosynthesis-activating pheromone (GBAP) signaling via the FsrC-FsrA two-component regulatory system in a noncompetitive manner . It suppresses the expression of both fsrBDC and gelE-sprE transcripts . Siamycin I, a lasso peptide, interacts with lipid II and inhibits cell wall biosynthesis .

科学研究应用

HIV Fusion Inhibition

  • Scientific Field: Virology, specifically HIV research .
  • Application Summary: Siamycin I is a 21-residue tricyclic peptide identified from a Streptomyces culture. It has been found to inhibit the fusion of HIV, making it a potential therapeutic agent for HIV infections .
  • Methods of Application: The effectiveness of Siamycin I was tested using a cell fusion assay involving cocultivation of HeLa-CD4+ cells and monkey kidney (BSC-1) cells expressing the HIV envelope gp160 .
  • Results: Siamycin I is effective against acute HIV type 1 (HIV-1) and HIV-2 infections, with 50% effective doses ranging from 0.05 to 5.7 microM . It does not inhibit gp120 binding to CD4 in either gp120- or CD4-based capture enzyme-linked immunosorbent assays .

Inhibition of Lipid II

  • Scientific Field: Microbiology .
  • Application Summary: Siamycin I has been found to bind and inhibit the action of lipid II, the essential precursor molecule involved in peptidoglycan formation .

未来方向

The field of lasso peptides, including Siamycin I, has been transformed over the course of roughly a decade. The vast majority of lasso peptide discovery is now driven by genome-mining approaches . Future studies of Siamycin I could provide more evidence that class I lasso peptides are a novel class of lipid II inhibitors .

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(1S,4S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54R,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYRKTDGDMHVHR-NEKRQKPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H131N23O26S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167811
Record name Siamycin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2163.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siamycin I

CAS RN

164802-68-0
Record name Siamycin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164802680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siamycin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
254
Citations
PF Lin, H Samanta, CM Bechtold… - Antimicrobial Agents …, 1996 - Am Soc Microbiol
… siamycin I from Streptomyces strain AA6537 (39). The primary sequence and conformation of siamycin I… specific antifusion and antiviral activities of siamycin I and show that resistance to …
Number of citations: 57 journals.asm.org
S Tan, KC Ludwig, A Müller, T Schneider… - ACS Chemical …, 2019 - ACS Publications
… of action of the siamycin-I lasso peptide. We demonstrate that siamycin-I interacts with lipid II, the … Additionally, resistance to siamycin-I can be brought about by mutations in the essential …
Number of citations: 33 pubs.acs.org
DJ Detlefsen, SE Hill, KJ Volk, SE Klohr… - The Journal of …, 1995 - jstage.jst.go.jp
… structure of siamycin I using a multidisciplinary approach that utilized primarily MSand NMRdata. The presence of three internal covalent cross-linkages found in siamycin I madestruc…
Number of citations: 45 www.jstage.jst.go.jp
M Tsunakawa, SL Hu, Y Hoshino… - The Journal of …, 1995 - jstage.jst.go.jp
… Theeluate was monitored by the SIA, and evaporation of the active eluate yielded a crude sample of siamycin I (1.44g). This material was chromatographed on a reversed-phase silica …
Number of citations: 67 www.jstage.jst.go.jp
KL Constantine, MS Friedrichs, D Detlefsen… - Journal of biomolecular …, 1995 - Springer
… siamycin I at two sites: Val 4 of siamycin I becomes Ile 4 in RP-71955 and Ile 17 in siamycin I … Amino acid composition analysis revealed that siamycin II differs from siamycin I by only …
Number of citations: 67 link.springer.com
P Ma, K Nishiguchi, HM Yuille, LM Davis, J Nakayama… - FEBS letters, 2011 - Elsevier
… Siamycin I disrupts growth and quorum sensing in Enterococcus faecalis. Using purified … kinase FsrC is a direct target of siamycin I, reducing pheromone-stimulated autophosphorylation …
Number of citations: 36 www.sciencedirect.com
J Nakayama, E Tanaka, R Kariyama, K Nagata… - 2007 - Am Soc Microbiol
… This kind of information would allow us to understand the precise mode of action of siamycin I, especially whether siamycin I targets only the fsr regulatory system or other genes in a …
Number of citations: 93 journals.asm.org
MK Phillips-Jones, SG Patching, S Edara… - Physical Chemistry …, 2013 - pubs.rsc.org
… concentrations siamycin I exhibits … of siamycin I on FsrC autophosphorylation activity, confirming that the peptide inhibitor interacts directly with this membrane sensory protein; siamycin I …
Number of citations: 16 pubs.rsc.org
T Yamamoto, H Matsui, K Yamaji, T Takahashi… - Journal of Infection and …, 2016 - Elsevier
… PUFAs and siamycin I against the … siamycin I, and these inhibitory effects were reduced by supplementation with MK. Daily administration of EPA (100 μM), DHA (100 μM), or siamycin I (…
Number of citations: 22 www.sciencedirect.com
M Daniel-Ivad, N Hameed, S Tan, R Dhanjal… - ACS Chemical …, 2017 - ACS Publications
… By screening wild Streptomyces isolates, we identified the antibiotic siamycin-I, a lasso peptide that we show is active against multidrug pathogens. We further revealed that siamycin-I …
Number of citations: 38 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。